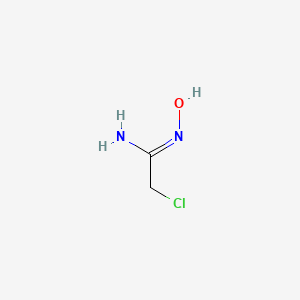

(1Z)-2-chloro-N'-hydroxyethanimidamide

描述

(1Z)-2-Chloro-N'-hydroxyethanimidamide, commonly referred to as CNE, is an organic compound with a unique chemical structure. CNE is a cyclic amide that is composed of two nitrogen atoms and one chlorine atom, and has been the subject of numerous studies due to its potential therapeutic effects and applications. CNE has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

科学研究应用

CNE has been studied for its potential therapeutic effects and applications in various diseases. For example, CNE has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, CNE has been studied for its potential use in the treatment of diabetes, as it has been shown to reduce blood glucose levels in animal models. Furthermore, CNE has been studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to reduce inflammation and oxidative stress in animal models.

作用机制

The exact mechanism of action of CNE is not yet fully understood. However, it has been suggested that CNE may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, CNE has been shown to have antioxidant properties, which may be responsible for its beneficial effects in the treatment of various diseases.

Biochemical and Physiological Effects

CNE has been shown to have numerous biochemical and physiological effects. For example, CNE has been shown to reduce inflammation and oxidative stress, which may be beneficial in the treatment of various diseases. Additionally, CNE has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which may be beneficial in the treatment of inflammatory diseases. Furthermore, CNE has been shown to reduce the production of reactive oxygen species, which may be beneficial in the treatment of various diseases.

实验室实验的优点和局限性

The use of CNE in laboratory experiments has numerous advantages and limitations. One of the main advantages of using CNE in laboratory experiments is its relatively low cost. Additionally, CNE is readily available and can be synthesized using a variety of methods. However, one of the main limitations of using CNE in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

未来方向

There are numerous potential future directions for the use of CNE. For example, CNE could be further studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, CNE could be further studied for its potential use in the treatment of diabetes, as it has been shown to reduce blood glucose levels in animal models. Furthermore, CNE could be further studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to reduce inflammation and oxidative stress in animal models. Additionally, CNE could be further studied for its potential use in the treatment of inflammatory diseases, as it has been shown to reduce the production of inflammatory mediators. Finally, CNE could be further studied for its potential use in the treatment of neurological diseases, as it has been shown to reduce the production of reactive oxygen species.

合成方法

CNE is typically synthesized through the reaction of ethylenediamine and chloroacetaldehyde. This reaction is catalyzed by a strong base, such as potassium hydroxide, and yields CNE as the primary product. In addition, other methods of synthesis, such as using acid-catalyzed condensation and reductive amination, have been developed for the production of CNE.

属性

IUPAC Name |

2-chloro-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClN2O/c3-1-2(4)5-6/h6H,1H2,(H2,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCARGDPHZYJCMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=NO)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=N/O)/N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80954390 | |

| Record name | Chloro-N-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1Z)-2-chloro-N'-hydroxyethanimidamide | |

CAS RN |

3272-96-6 | |

| Record name | Chloro-N-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N'-hydroxyethanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2686577.png)

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2686583.png)

![N-[(4-Chlorophenyl)-cyanomethyl]-2-(dimethylamino)acetamide](/img/structure/B2686584.png)

![N-(3-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2686586.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2686589.png)

![4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2686599.png)